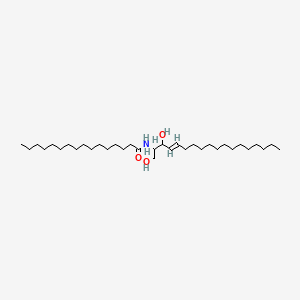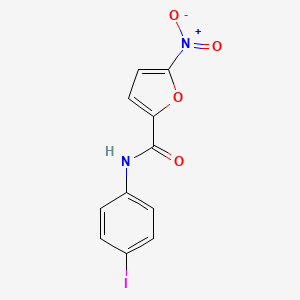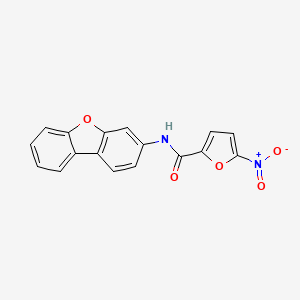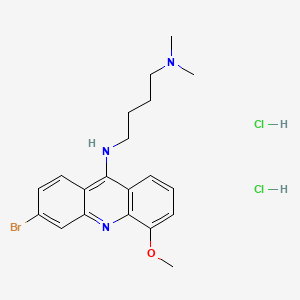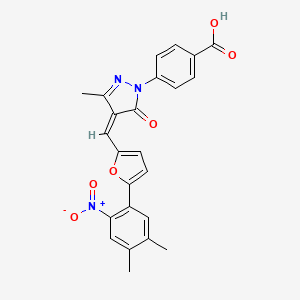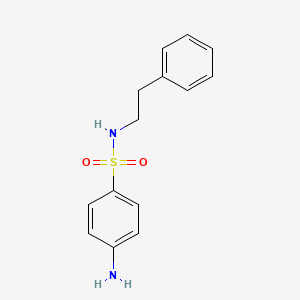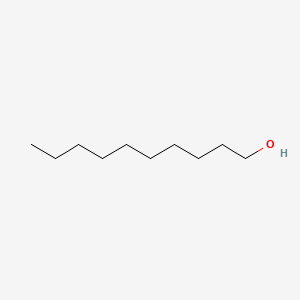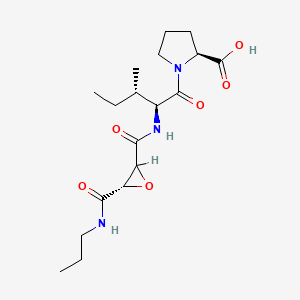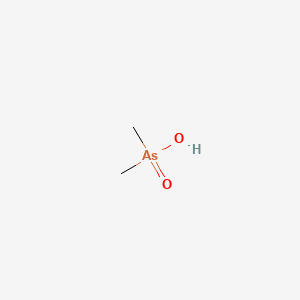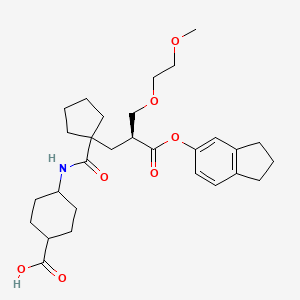
坎多沙特
描述
坎多沙特利是坎多沙特拉特的口服活性前药,坎多沙特拉特是中性内肽酶(肾素)的强效抑制剂。 它主要用于治疗慢性心力衰竭,因为其具有良好的血流动力学效应 . 坎多沙特利以其增加利钠肽有效性的能力而闻名,利钠肽具有血管舒张和组织保护作用 .
科学研究应用
坎多沙特利具有广泛的科学研究应用,包括:
化学: 用作研究中性内肽酶抑制的模型化合物。
生物学: 研究其对各种生物途径的影响,包括涉及利钠肽的途径。
医学: 研究其在治疗慢性心力衰竭和其他心血管疾病方面的潜在治疗效果.
工业: 用于开发针对中性内肽酶的新药和治疗剂。
作用机制
坎多沙特利通过抑制两种金属蛋白酶发挥作用:中性内肽酶和血管紧张素转换酶 . 这种抑制增加了利钠肽的有效性,利钠肽具有血管舒张作用,并可能具有组织保护作用 . 涉及的分子靶点包括肾素和血管紧张素转换酶,它们在调节血压和体液平衡中起着至关重要的作用。
生化分析
Biochemical Properties
Candoxatril interacts with two metalloprotease enzymes, neutral endopeptidase and ACE . By inhibiting these enzymes, it increases the availability of natriuretic peptides . These peptides exhibit vasodilatory effects and may also have tissue protective effects .
Cellular Effects
Candoxatril has been shown to have beneficial effects on patients with heart failure . It is associated with a beneficial hemodynamic effect that is useful both in rest and exercise . In several different studies, Candoxatril has been shown to improve performance in people with heart failure .
Molecular Mechanism
The mechanism of action of Candoxatril involves the inhibition of two metalloprotease enzymes, neutral endopeptidase and ACE . This results in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects .
Temporal Effects in Laboratory Settings
In a study, Candoxatril was found to increase plasma ANP levels, suppress aldosterone, and decrease right atrial and pulmonary capillary wedge pressures . After treatment for 10 days, patients’ health had improved with an increase of basal ANP and a decrease of aldosterone .
Dosage Effects in Animal Models
In animal models, Candoxatril has been shown to decrease blood pressure in low, medium, and high renin forms of hypertension . It also appears to confer benefits in models of heart failure and ischaemic heart disease .
Metabolic Pathways
Candoxatril is involved in the metabolic pathway that regulates the availability of natriuretic peptides . By inhibiting neutral endopeptidase and ACE, it increases the availability of these peptides .
准备方法
合成路线和反应条件: 坎多沙特利的合成涉及顺式-4-氨基环己烷羧酸的氨基与1-[(2S)-2-羧基-3-(2-甲氧基乙氧基)丙基]环戊烷羧酸的环戊烷羧酸基团之间的正式缩合反应 . 反应条件通常涉及使用合适的溶剂和催化剂来促进缩合反应。
工业生产方法: 坎多沙特利的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产物的产率和纯度高。这可能包括使用先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型: 坎多沙特利会经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常见试剂和条件:
氧化: 常见试剂包括高锰酸钾和过氧化氢。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇。
相似化合物的比较
属性
IUPAC Name |
4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZVMIYIIVABD-RZMWZJFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047286 | |
| Record name | Candoxatril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects. | |
| Record name | Candoxatril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
123122-55-4 | |
| Record name | Candoxatril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candoxatril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candoxatril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANDOXATRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Candoxatril?
A1: Candoxatril itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]
Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?
A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with Candoxatril leads to a significant increase in plasma ANP levels. [, , , , , , , , ]
Q3: Beyond ANP, which other peptides are affected by Candoxatril's NEP inhibition?
A3: Candoxatril's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following Candoxatril administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []
Q4: What are the downstream effects of increased ANP levels due to Candoxatril?
A4: Increased ANP levels due to Candoxatril administration lead to various physiological effects, including:
- Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]
- Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]
- Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]
- Modulation of Sympathetic Nervous System Activity: Studies suggest that Candoxatril, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []
Q5: Does Candoxatril directly affect the renin-angiotensin-aldosterone system?
A5: While Candoxatril's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic Candoxatril administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []
Q6: What is the molecular formula and weight of Candoxatril?
A6: While the provided research papers focus extensively on the pharmacological effects of Candoxatril, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.
Q7: Is there any spectroscopic data available for Candoxatril?
A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for Candoxatril. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.
Q8: How is Candoxatril metabolized in the body?
A8: Candoxatril is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []
Q9: How is Candoxatrilat eliminated from the body?
A9: Following administration of Candoxatril, Candoxatrilat is almost entirely eliminated via renal clearance. []
Q10: Does Candoxatril exhibit any chiral properties?
A10: Research indicates that neither Candoxatril nor Candoxatrilat undergo chiral inversion in humans. []
Q11: How does the bioavailability of Candoxatrilat vary across species?
A11: Studies show that the systemic availability of Candoxatrilat from oral Candoxatril varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []
Q12: Has Candoxatril demonstrated efficacy in improving exercise capacity in heart failure patients?
A12: Yes, research indicates that Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving Candoxatril compared to placebo. []
Q13: What is the impact of Candoxatril on cardiac hypertrophy following myocardial infarction in rats?
A13: A study investigated the effects of Candoxatril on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, Candoxatril at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []
Q14: Does dietary sodium intake influence the effects of Candoxatril?
A14: Yes, dietary sodium intake is a crucial factor influencing Candoxatril's effects. Studies show that the natriuretic response to Candoxatril is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]
Q15: Does Candoxatril impact the development of atherosclerosis?
A15: Research suggests that Candoxatril might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of Candoxatril was associated with a reduction in atherosclerotic plaque formation. []
Q16: What is the role of Candoxatril in a deoxycorticosterone acetate (DOCA)-salt hypertension model?
A16: Candoxatril has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic Candoxatril administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]
Q17: Does Candoxatril influence intraocular pressure (IOP)?
A17: Research suggests a potential role of Candoxatril in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with Candoxatril, possibly mediated by increased ANP levels. []
Q18: What is known about the safety profile of Candoxatril?
A18: While the provided research highlights some positive effects of Candoxatril, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of Candoxatril, consult comprehensive drug information resources and relevant regulatory agency publications.
Q19: How does Candoxatril compare to other NEP inhibitors or ACE inhibitors?
A19: Candoxatril, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.
Q20: What are the potential future directions for Candoxatril research?
A20: Further research on Candoxatril could explore several avenues:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid](/img/structure/B1668174.png)
